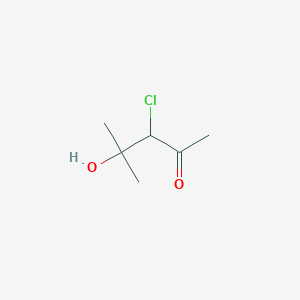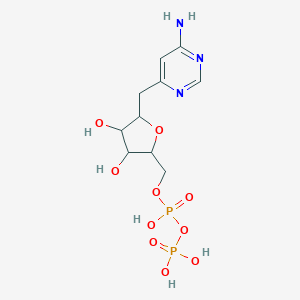
1,1,2-Trifluoropenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trifluoropenta-1,3-diene is a fluorinated diene compound characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of a penta-1,3-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropenta-1,3-diene can be synthesized through several methods, including:
Halogenation and Dehydrohalogenation: Starting from a suitable penta-1,3-diene precursor, halogenation followed by dehydrohalogenation can introduce the fluorine atoms at the desired positions.
Organometallic Coupling Reactions:
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes followed by purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1,2-Trifluoropenta-1,3-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide, leading to different regioisomers depending on the reaction conditions.
Oxidation and Reduction: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups, while reduction reactions can remove fluorine atoms or reduce double bonds.
Substitution Reactions: Nucleophilic substitution reactions can replace fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Electrophiles: Hydrogen bromide, chlorine, and other halogens.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Addition Products: 1,2- and 1,4-addition products with halogens.
Oxidation Products: Alcohols, ketones, and aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2-Trifluoropenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2-trifluoropenta-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles.
Radical Mechanisms: In certain reactions, radical intermediates may be formed, leading to unique reaction pathways and products.
Comparison with Similar Compounds
1,1,2-Trifluoropenta-1,3-diene can be compared with other similar compounds such as:
1,3-Butadiene: A non-fluorinated diene with similar reactivity but different chemical properties due to the absence of fluorine atoms.
1,1,1-Trifluoropenta-2,3-diene: A structural isomer with fluorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from non-fluorinated and differently fluorinated dienes.
Properties
IUPAC Name |
1,1,2-trifluoropenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRQJQYVSIGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393916 |
Source


|
| Record name | 1,1,2-trifluoropenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123812-85-1 |
Source


|
| Record name | 1,1,2-trifluoropenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)



![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)

